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# Application Notes and Protocols for Flow Cytometry Analysis with Navarixin (SCH-527123)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Navarixin (also known as SCH-527123 or MK-7123) is a potent and orally bioavailable small-molecule antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] These receptors, activated by chemokines such as IL-8 (CXCL8), play a pivotal role in the recruitment of neutrophils and other myeloid cells to sites of inflammation and within the tumor microenvironment.[2][3] By blocking CXCR1/2 signaling, Navarixin effectively inhibits the migration of these immune cells, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent in oncology and inflammatory diseases.[2][3] Flow cytometry is an essential technique for dissecting the effects of Navarixin on immune cell populations, allowing for the precise quantification and phenotyping of target cells. These application notes provide detailed protocols for the analysis of immune cells, particularly neutrophils, treated with Navarixin.

## **Mechanism of Action**

Navarixin is an allosteric antagonist of CXCR1 and CXCR2, meaning it binds to a site on the receptor distinct from the ligand-binding site, thereby preventing receptor activation and downstream signaling.[4] Activation of CXCR1 and CXCR2 by their cognate chemokines triggers a cascade of intracellular events through G-protein coupling, leading to the activation of multiple signaling pathways, including:



- Phosphoinositide 3-kinase (PI3K)/Akt pathway
- Phospholipase C (PLC)/Protein Kinase C (PKC) pathway
- Mitogen-activated protein kinase (MAPK)/p38 pathway
- Ras/Erk pathway
- Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway

These pathways culminate in various cellular responses, most notably chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in neutrophils. By inhibiting these signaling events, Navarixin effectively curtails the pro-inflammatory and immunomodulatory functions of CXCR1/2-expressing cells.

### **Data Presentation**

The following table summarizes the binding affinities and inhibitory concentrations of Navarixin for its target receptors.

Parameter	Receptor	Species	Value	Reference(s)
IC50	CXCR1	Human	36 nM	_
CXCR2	Human	2.6 nM		
Kd	CXCR1	Cynomolgus Monkey	41 nM	[4]
CXCR2	Cynomolgus Monkey	0.08 nM	[4]	
CXCR2	Mouse	0.20 nM	[4]	_
CXCR2	Rat	0.20 nM	[4]	_

## **Experimental Protocols**



# Protocol 1: In Vitro Analysis of Navarixin on Neutrophil Chemotaxis using Flow Cytometry

This protocol describes a method to assess the inhibitory effect of Navarixin on chemokine-induced neutrophil migration.

#### Materials:

- Navarixin (SCH-527123)
- Human peripheral blood
- Ficoll-Paque PLUS
- RPMI 1640 medium with 2% FBS
- Recombinant Human CXCL8 (IL-8)
- Chemotaxis plates (e.g., 96-well, 5 μm pore size)
- Flow cytometry staining buffer (PBS with 2% FBS, 0.1% sodium azide)
- · Fluorochrome-conjugated antibodies:
  - Anti-human CD45
  - Anti-human CD11b
  - Anti-human CD66b
- 7-AAD or other viability dye
- Flow cytometer

#### Procedure:

• Neutrophil Isolation:



- Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or red blood cell lysis.
- Resuspend purified neutrophils in RPMI 1640 with 2% FBS at a concentration of 1 x 10<sup>6</sup> cells/mL.

#### Navarixin Treatment:

 $\circ$  Pre-incubate neutrophils with varying concentrations of Navarixin (e.g., 1 nM to 1  $\mu$ M) or vehicle control (DMSO) for 30 minutes at 37°C.

#### Chemotaxis Assay:

- Add RPMI 1640 containing a chemoattractant (e.g., 100 ng/mL CXCL8) to the lower wells of the chemotaxis plate.
- Add the Navarixin-treated or control neutrophil suspension to the upper chamber of the inserts.
- Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

#### Cell Staining and Acquisition:

- Collect the cells that have migrated to the lower chamber.
- Wash the cells with flow cytometry staining buffer.
- Stain the cells with fluorochrome-conjugated antibodies against CD45, CD11b, and CD66b, along with a viability dye, for 30 minutes at 4°C in the dark.
- Wash the cells twice with staining buffer.
- Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
- Acquire data on a flow cytometer.

#### Data Analysis:



- o Gate on single, viable cells.
- Identify the neutrophil population based on CD45, CD11b, and CD66b expression.
- Quantify the number of migrated neutrophils in each condition.
- Calculate the percentage inhibition of chemotaxis for each Navarixin concentration compared to the vehicle control.

# Protocol 2: Ex Vivo Analysis of Neutrophil Infiltration in a Mouse Model using Flow Cytometry

This protocol is adapted from a study investigating the effect of Navarixin on neutrophil infiltration in a mouse model of myocardial infarction.

#### Materials:

- Tissue samples from mice treated with Navarixin or vehicle control
- Collagenase type II
- DNase I
- RPMI 1640 medium
- 70 μm cell strainers
- · Red Blood Cell Lysis Buffer
- Flow cytometry staining buffer
- · Fluorochrome-conjugated antibodies:
  - Anti-mouse CD45
  - Anti-mouse CD11b
  - Anti-mouse Ly6G



- Fc block (anti-mouse CD16/32)
- · Viability dye
- Flow cytometer

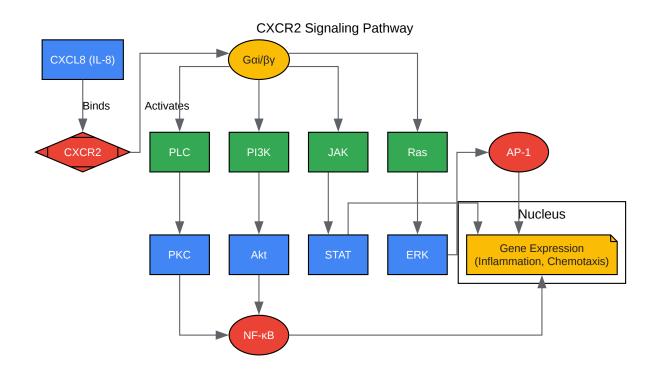
#### Procedure:

- Single-Cell Suspension Preparation:
  - Mince the harvested tissue and digest with collagenase type II and DNase I in RPMI 1640 for 30-60 minutes at 37°C with gentle agitation.
  - Filter the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
  - Treat the cell suspension with Red Blood Cell Lysis Buffer according to the manufacturer's protocol.
  - Wash the cells with RPMI 1640.
- Cell Staining and Acquisition:
  - Resuspend the cells in flow cytometry staining buffer.
  - Block Fc receptors with an anti-mouse CD16/32 antibody for 10-15 minutes on ice.
  - Stain the cells with fluorochrome-conjugated antibodies against CD45, CD11b, and Ly6G,
    along with a viability dye, for 30 minutes on ice in the dark.
  - Wash the cells twice with staining buffer.
  - Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
  - · Acquire data on a flow cytometer.
- Data Analysis:
  - Gate on single, viable cells.



- Identify the total immune cell population (CD45+).
- Within the CD45+ population, identify neutrophils as CD11b+ and Ly6G+ cells.
- Quantify the percentage and absolute number of neutrophils in the tissue from Navarixintreated and control mice.

## **Visualizations**

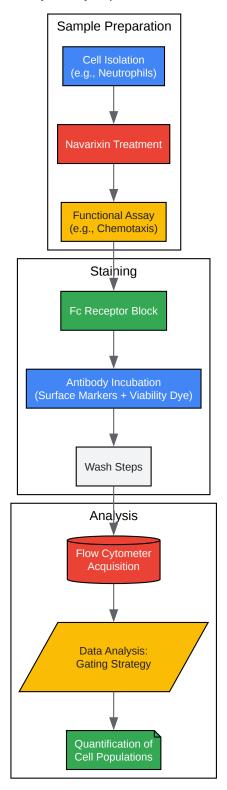


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Caption: CXCR2 signaling cascade initiated by ligand binding.



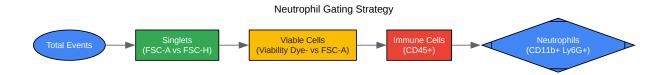
#### Flow Cytometry Experimental Workflow



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Caption: General workflow for flow cytometry analysis.





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Caption: Gating strategy for identifying neutrophils.

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